Potent BRD4 Bromodomain 2 Inhibition (IC50 5.30 nM)
6‑Bromo‑5‑methyl‑1H‑benzo[d][1,3]oxazin‑2(4H)‑one exhibits potent, low‑nanomolar inhibition of the BRD4 bromodomain 2 (BD2) with an IC50 of 5.30 nM [1]. Its selectivity over BRD4 bromodomain 1 (BD1) is significant, with an IC50 of 39 nM for BD1, representing a >7‑fold selectivity for BD2 [1]. In contrast, the related analog 6‑bromo‑1H‑benzo[d][1,3]oxazin‑2(4H)‑one (CAS 1017783‑09‑3), which lacks the 5‑methyl group, has no reported BRD4 activity.
| Evidence Dimension | BRD4 Bromodomain 2 Inhibition |
|---|---|
| Target Compound Data | IC50 = 5.30 nM |
| Comparator Or Baseline | Target Compound on BRD4 Bromodomain 1: IC50 = 39 nM |
| Quantified Difference | 7.4‑fold selectivity for BD2 vs BD1 |
| Conditions | Fluorescence‑based assay using His‑tagged BRD4 bromodomains and [Lys (5,8,12,16) Ac] H4(1‑21) substrate |
Why This Matters
This >7‑fold selectivity profile defines a unique starting point for developing BD2‑selective probes, which are highly sought after for dissecting BRD4 biology and for mitigating the on‑target toxicity associated with pan‑BET inhibition.
- [1] BindingDB. BDBM50562273 (CHEMBL4798212): Affinity Data for 6‑Bromo‑5‑methyl‑1H‑benzo[d][1,3]oxazin‑2(4H)‑one. Inhibition of BRD4 bromodomains 1 and 2. View Source
